molecular formula C15H14N2O B3354886 9-Acridinamine, 2-methoxy-N-methyl- CAS No. 61299-59-0

9-Acridinamine, 2-methoxy-N-methyl-

Cat. No.: B3354886
CAS No.: 61299-59-0
M. Wt: 238.28 g/mol
InChI Key: ITIDFYBPDBRGST-UHFFFAOYSA-N
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Description

9-Acridinamine, 2-methoxy-N-methyl- is a chemical compound with the molecular formula C15H14N2O and a molecular weight of 238.28 g/mol It is known for its unique structure, which includes an acridine core substituted with a methoxy group at the 2-position and a methylamino group at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Acridinamine, 2-methoxy-N-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acridine derivatives and suitable reagents for methylation and methoxylation.

    Methylation: The methylation of the amino group at the 9-position is often carried out using methyl iodide or methyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for 9-Acridinamine, 2-methoxy-N-methyl- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

9-Acridinamine, 2-methoxy-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of acridine oxides.

    Reduction: Formation of reduced acridine derivatives.

    Substitution: Formation of various substituted acridine derivatives.

Scientific Research Applications

9-Acridinamine, 2-methoxy-N-methyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Acridinamine, 2-methoxy-N-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Binding to DNA: Intercalating into DNA strands, affecting replication and transcription processes.

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound of 9-Acridinamine, 2-methoxy-N-methyl-, known for its fluorescent properties and use in dye production.

    9-Acridinamine: Lacks the methoxy and methylamino substitutions, used in various chemical and biological applications.

    2-Methoxyacridine: Similar structure but without the amino group at the 9-position, used in organic synthesis.

Uniqueness

9-Acridinamine, 2-methoxy-N-methyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methoxy-N-methylacridin-9-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-16-15-11-5-3-4-6-13(11)17-14-8-7-10(18-2)9-12(14)15/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIDFYBPDBRGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C=C(C=CC2=NC3=CC=CC=C31)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30485568
Record name 9-Acridinamine, 2-methoxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30485568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61299-59-0
Record name 9-Acridinamine, 2-methoxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30485568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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